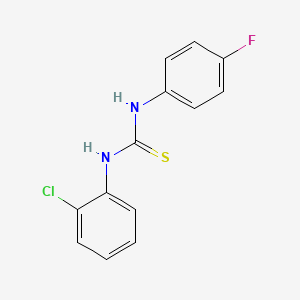

N-(2-chlorophenyl)-N'-(4-fluorophenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-chlorophenyl)-N'-(4-fluorophenyl)thiourea and related derivatives typically involves the reaction of appropriate anilines with isothiocyanates under controlled conditions. For instance, thiourea derivatives have been prepared in excellent yields by reacting acylthiocyanates with 3-chloro-4-fluoroaniline under solid-liquid phase transfer catalysis, highlighting the versatility and efficiency of this synthetic approach (Khazi, Koti, Chadha, & Mahajanshetti, 2006).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-(2-chlorophenyl)-N'-(4-fluorophenyl)thiourea, has been characterized by various spectroscopic techniques and single-crystal X-ray diffraction. These studies reveal the planarity of the carbonyl and thiourea groups and the antiperiplanar conformation adopted by the C=S and C=O double bonds, which is stabilized by intramolecular N-H...O hydrogen bonding (Saeed & Parvez, 2005).

Chemical Reactions and Properties

Thiourea derivatives, including N-(2-chlorophenyl)-N'-(4-fluorophenyl)thiourea, exhibit a range of chemical reactivities, such as nucleophilic attack at the thiourea sulfur atom and electrophilic substitution at the phenyl rings. These compounds have also shown potential as ligands in coordination chemistry, forming stable complexes with various metal ions, which could be explored for catalytic and pharmaceutical applications.

Physical Properties Analysis

The physical properties of thiourea derivatives are significantly influenced by their molecular structure. The presence of chloro and fluoro substituents affects the compound's melting point, solubility, and thermal stability. For example, the crystalline structure and thermal behavior of these compounds have been studied using X-ray diffraction and differential scanning calorimetry, providing insights into their stability and phase transitions.

Chemical Properties Analysis

The chemical properties of N-(2-chlorophenyl)-N'-(4-fluorophenyl)thiourea are characterized by its ability to participate in hydrogen bonding, which affects its solubility and reactivity. The compound's electron-withdrawing substituents influence its acidity and nucleophilicity, making it a versatile reagent in organic synthesis. Additionally, studies on the compound's antibacterial activity highlight its potential for pharmaceutical applications (Khazi, Koti, Chadha, & Mahajanshetti, 2006).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Molecular Docking Studies

Research on thiourea derivatives including 1-(2-chlorophenyl) thiourea has demonstrated their synthesis and molecular docking studies, highlighting their potential interactions with DNA and specific proteins. These compounds were characterized by spectroscopic techniques and showed significant antioxidant activity and bacterial inhibition capabilities (Hussain et al., 2020).

Crystal Structure and DFT Analysis

Studies on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea provided insights into its molecular structure through X-ray diffraction, DFT, and molecular dynamics, revealing details about its stability, charge transfer, and possible reactivity sites. This compound showed potential as an analgesic drug precursor due to its interaction with prostaglandin E synthase (Sheena Mary et al., 2016).

Biological Evaluation and Applications

Antimicrobial and Enzyme Inhibition

Thiourea derivatives have been assessed for their antimicrobial properties and enzyme inhibition potential. Compounds like 1-(2-chlorophenyl)-3-phenylthiourea exhibited significant enzyme inhibition against acetylcholinesterase and butyrylcholinesterase, besides acting as sensing probes for mercury using spectrofluorimetric techniques (Rahman et al., 2021).

Antipathogenic and Antioxidant Activities

A study on acylthioureas revealed their significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of thiourea derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Interaction with Serum Albumin

Research involving N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea demonstrated its strong ability to quench the intrinsic fluorescence of serum albumins through a static quenching procedure. This interaction suggests a potential for studying protein-binding properties and developing novel therapeutic agents (Cui et al., 2006).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-(4-fluorophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2S/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXXOYYVMXAIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NC2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-N'-(4-fluorophenyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)

![2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)

![N-(rel-(3S,4R)-1-{[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5555386.png)

![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5555414.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)